molecular formula C17H18Cl2N2O3S B3518149 2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

Cat. No.: B3518149
M. Wt: 401.3 g/mol
InChI Key: QYKDAYWWLWTFNV-UHFFFAOYSA-N
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Description

2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of dichloro, methylsulfonyl, and anilino groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the anilino intermediate: This step involves the reaction of 2,5-dichloroaniline with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to form 2,5-dichloro-N-methylsulfonylaniline.

    Acetamide formation: The intermediate is then reacted with 2-methylbenzylamine and acetic anhydride under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The dichloro groups can be reduced to form the corresponding aniline derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dichloroanilino)-N-[(2-methylphenyl)methyl]acetamide: Lacks the methylsulfonyl group.

    2-(2,5-dichloro-N-methylsulfonylanilino)-N-phenylacetamide: Lacks the 2-methylphenyl group.

    2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-chlorophenyl)methyl]acetamide: Contains a chlorophenyl group instead of a methylphenyl group.

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-12-5-3-4-6-13(12)10-20-17(22)11-21(25(2,23)24)16-9-14(18)7-8-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKDAYWWLWTFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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